![molecular formula C22H24N2O3 B6508707 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-72-8](/img/structure/B6508707.png)

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

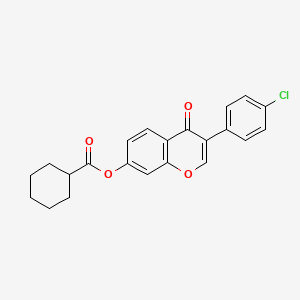

The compound is a benzofuran derivative with a piperazine ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The compound contains a benzofuran moiety, a piperazine ring, and a phenyl group. The presence of these groups can greatly influence the compound’s chemical properties and reactivity .科学研究应用

- “MLS000685922” exhibits antimicrobial properties, making it relevant for combating bacterial, fungal, and viral infections. Researchers have explored its potential as an alternative to conventional antibiotics .

- Studies suggest that this compound may have cardioprotective effects. It could help prevent or mitigate cardiovascular diseases by influencing factors like blood pressure, lipid levels, and oxidative stress .

- Investigations into “MLS000685922” have revealed its neuroprotective properties. Researchers explore its ability to shield neurons from damage caused by oxidative stress, inflammation, or neurodegenerative conditions .

- The compound has been studied for its gastroprotective effects. It may help protect the gastrointestinal lining, reduce inflammation, and alleviate conditions like gastritis or peptic ulcers .

- “MLS000685922” exhibits cytotoxicity against certain cancer cells. Researchers investigate its potential as an anticancer agent, particularly in specific tumor types .

- The compound’s antioxidant and anti-inflammatory properties are of interest. These attributes contribute to overall health and may play a role in preventing chronic diseases .

Antimicrobial Activity

Cardioprotective Effects

Neuroprotective Potential

Gastroprotective Properties

Cytotoxic Activity

Antioxidant and Anti-Inflammatory Actions

作用机制

Target of Action

The primary target of MLS000685922, also known as Metoclopramide , is the dopamine D2 receptor and serotonin 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) of the brain . These receptors play a crucial role in controlling nausea and vomiting .

Mode of Action

Metoclopramide exerts its antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This inhibition leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

Biochemical Pathways

The biochemical pathways affected by Metoclopramide are primarily related to the dopamine and serotonin neurotransmitter systems . By inhibiting D2 and 5-HT3 receptors, Metoclopramide can alter the signaling pathways of these neurotransmitters, leading to changes in gastrointestinal motility and the perception of nausea and vomiting .

Result of Action

The molecular and cellular effects of Metoclopramide’s action result in enhanced gastric emptying and decreased nausea and vomiting . This is achieved through the inhibition of D2 and 5-HT3 receptors, which leads to changes in neurotransmitter signaling and gastrointestinal motility .

未来方向

属性

IUPAC Name |

(2Z)-2-benzylidene-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)15-18-19(25)9-8-17-21(26)20(27-22(17)18)14-16-6-4-3-5-7-16/h3-9,14,25H,2,10-13,15H2,1H3/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWFHGRNAGCKKO-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-benzylidene-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)

![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)

![3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508660.png)

![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)

![methyl 4-{[(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6508670.png)

![8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508672.png)

![(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508681.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508689.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508695.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508702.png)

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508705.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508729.png)